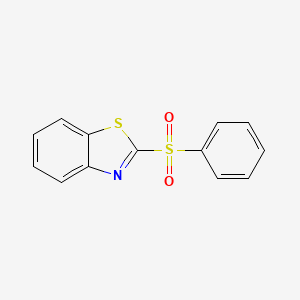
2-(Phenylsulfonyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfonyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a phenylsulfonyl group attached to the benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1,3-benzothiazole typically involves the reaction of benzothiazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylsulfonyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Phenylsulfonyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Phenylsulfonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites. The phenylsulfonyl group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The benzothiazole ring can also participate in π-π interactions with aromatic residues in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylsulfonyl)-1,3-butadiene: Another sulfonyl-containing compound with different reactivity and applications.
2-(Phenylsulfonyl)-3-phenyloxaziridine:
Uniqueness
2-(Phenylsulfonyl)-1,3-benzothiazole is unique due to its benzothiazole ring structure, which imparts specific electronic and steric properties. This uniqueness makes it suitable for applications where other sulfonyl compounds may not be effective .
Propriétés
Numéro CAS |
64345-00-2 |
|---|---|
Formule moléculaire |
C13H9NO2S2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H9NO2S2/c15-18(16,10-6-2-1-3-7-10)13-14-11-8-4-5-9-12(11)17-13/h1-9H |
Clé InChI |
LXSLRBQXKPGTHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)


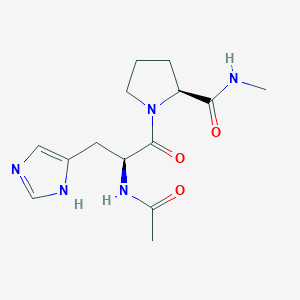

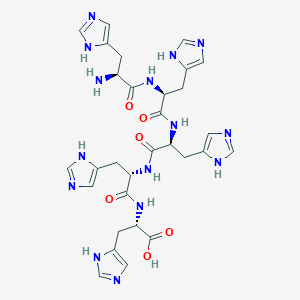


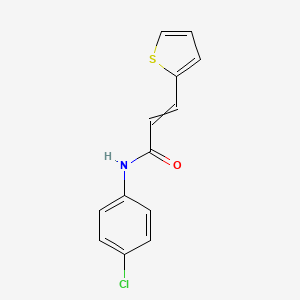
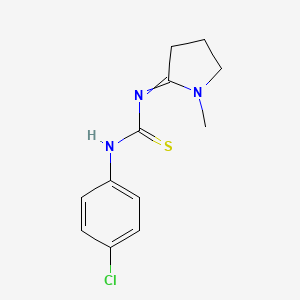
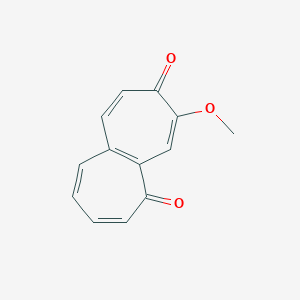
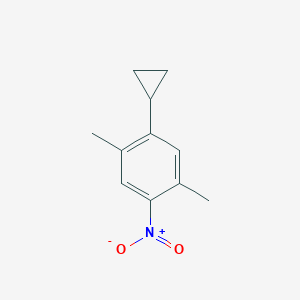
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)

